5-(trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride
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Overview
Description
5-(Trifluoromethyl)-1-azabicyclo[321]octan-4-one hydrochloride is a bicyclic compound featuring a trifluoromethyl group and a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride typically involves the use of organocatalysis. One common method starts with 1,4-cyclohexadione and unsaturated nitrodienes, which undergo a domino Michael-Henry reaction using different organocatalysts . The reaction conditions often include mild temperatures and environmentally benign solvents to ensure high yield and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-one hydrochloride: This compound shares a similar bicyclic structure but lacks the trifluoromethyl group.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds also feature bicyclic structures and are studied for their biological activities.
Uniqueness
The presence of the trifluoromethyl group in 5-(trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride imparts unique chemical properties, such as increased stability and lipophilicity, which can enhance its biological activity and make it a valuable compound in various research applications.
Properties
CAS No. |
2763759-80-2 |
---|---|
Molecular Formula |
C8H11ClF3NO |
Molecular Weight |
229.6 |
Purity |
95 |
Origin of Product |
United States |
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